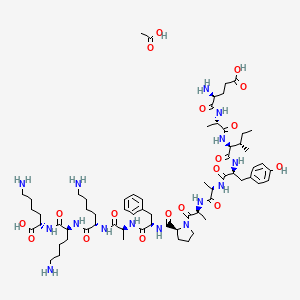![molecular formula C4H2N4 B14755706 Pyrazolo[3,4-c]pyrazole CAS No. 250-73-7](/img/structure/B14755706.png)
Pyrazolo[3,4-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-c]pyrazole is a heterocyclic compound characterized by a fused ring system containing two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazolo[3,4-c]pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with diketones or aldehydes. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic conditions can yield this compound derivatives . Another method involves the use of isocyanides in a [3+2] cycloaddition reaction with terminal alkynes, which provides a mild and efficient route to the pyrazole core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, diketones, aldehydes, isocyanides, potassium permanganate, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve acidic or basic environments, elevated temperatures, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyrazolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolo[3,4-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity . Detailed studies on its interaction with molecular targets such as kinases and receptors are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[3,4-c]pyrazole include:
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the formation of stable complexes, making it a valuable scaffold in drug design and materials science .
Properties
CAS No. |
250-73-7 |
|---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
pyrazolo[3,4-c]pyrazole |
InChI |
InChI=1S/C4H2N4/c1-3-2-6-8-4(3)7-5-1/h1-2H |
InChI Key |
VSMCJCWKMHUNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)








![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
